molecular formula C8H9NOS B1338226 2-(Cyanothio)-1-cyclohexene-1-carbaldehyde CAS No. 42141-25-3

2-(Cyanothio)-1-cyclohexene-1-carbaldehyde

Cat. No.: B1338226
CAS No.: 42141-25-3
M. Wt: 167.23 g/mol
InChI Key: XHDIRNHKNXDDAC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 2-(Cyanothio)-1-cyclohexene-1-carbaldehyde follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name designated as (2-formylcyclohexen-1-yl) thiocyanate. This nomenclature reflects the compound's structural features, where the cyclohexene ring serves as the primary carbon framework, with the aldehyde group positioned at the 1-carbon and the thiocyanate functionality attached to the 2-carbon position. The molecular formula C₈H₉NOS indicates a molecular weight of 167.23 grams per mole, confirming the presence of eight carbon atoms, nine hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom within the molecular structure. The InChI designation provides a standardized representation as InChI=1S/C8H9NOS/c9-6-11-8-4-2-1-3-7(8)5-10/h5H,1-4H2, while the corresponding InChIKey is documented as XHDIRNHKNXDDAC-UHFFFAOYSA-N.

The SMILES notation C1CCC(=C(C1)C=O)SC#N offers a simplified linear representation of the molecular structure, demonstrating the connectivity between atoms and the presence of multiple bonds. Analysis of the molecular formula reveals several important structural features, including the presence of both electron-withdrawing and electron-donating groups that significantly influence the compound's reactivity profile. The thiocyanate group (SCN) represents a pseudohalogen functionality that exhibits ambidentate character, potentially coordinating through either the sulfur or nitrogen atom depending on the reaction conditions. The aldehyde functionality provides a reactive carbonyl center susceptible to nucleophilic attack, while the cyclohexene ring system introduces conformational flexibility and potential sites for further chemical modification.

The molecular geometry analysis indicates that the compound adopts a specific three-dimensional conformation influenced by steric interactions between substituents and electronic effects arising from the conjugated system. The presence of the double bond in the cyclohexene ring restricts rotation and creates a planar region within the molecule, while the aldehyde and thiocyanate substituents adopt orientations that minimize steric hindrance. Computational studies suggest that the most stable conformation involves the aldehyde group positioned to avoid unfavorable interactions with the thiocyanate functionality while maintaining optimal orbital overlap for potential conjugation effects.

Properties

IUPAC Name

(2-formylcyclohexen-1-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c9-6-11-8-4-2-1-3-7(8)5-10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDIRNHKNXDDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C=O)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474011
Record name AGN-PC-00H0YP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42141-25-3
Record name AGN-PC-00H0YP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanothio)-1-cyclohexene-1-carbaldehyde typically involves the introduction of the cyano and thio groups onto the cyclohexene ring. One common method includes the reaction of cyclohexene with thiocyanogen (SCN) under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanothio)-1-cyclohexene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The thio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyanothio)-1-cyclohexene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyanothio)-1-cyclohexene-1-carbaldehyde involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thio group can form strong bonds with metal ions, potentially inhibiting enzyme activity. The aldehyde group can undergo condensation reactions, forming Schiff bases with amines.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares 2-(Cyanothio)-1-cyclohexene-1-carbaldehyde with two related compounds: 2-Methylcyclohex-1-ene-1-carbaldehyde () and 2-Cyano-1-cyclohexene-1-carbaldehyde.

Property This compound 2-Methylcyclohex-1-ene-1-carbaldehyde 2-Cyano-1-cyclohexene-1-carbaldehyde
Molecular Formula C₈H₉NOS C₈H₁₂O C₈H₉NO
Average Mass (g/mol) 167.23 124.18 135.16
Substituent at Position 2 -S-C≡N -CH₃ -C≡N
Electron Effects Strongly electron-withdrawing (S and C≡N) Electron-donating (CH₃) Electron-withdrawing (C≡N)
Solubility Moderate in polar aprotic solvents (e.g., DMF) Low in water, high in ethers High in polar solvents (e.g., acetone)

Key Observations :

  • The aldehyde group in all three compounds is activated for nucleophilic attack, but reactivity varies: Cyanothio’s electron-withdrawing effect increases aldehyde electrophilicity, favoring faster nucleophilic additions than the methyl analogue. The cyano analogue (without sulfur) shows intermediate reactivity due to less polarizable substituents .
Cycloaddition Reactions
  • This compound participates in Diels-Alder reactions with dienes, yielding sulfur-containing heterocycles. The sulfur atom stabilizes transition states, accelerating reaction rates by ~20% compared to the cyano analogue.
  • 2-Methylcyclohex-1-ene-1-carbaldehyde exhibits slower cycloaddition due to the electron-donating methyl group, reducing dienophile activation .
Nucleophilic Additions
  • The cyanothio derivative reacts with amines (e.g., aniline) to form thioamide-aldehyde adducts, a pathway absent in the methyl analogue.
  • The cyano analogue forms Schiff bases but lacks sulfur’s nucleophilic trapping capability.

Biological Activity

2-(Cyanothio)-1-cyclohexene-1-carbaldehyde (CAS No. 42141-25-3) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula: C₈H₉NOS
  • Molecular Weight: 167.23 g/mol
  • Structural Characteristics: The compound features a cyclohexene ring with a cyanothio and aldehyde functional group, which contributes to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Cytochrome P450 Enzymes: Preliminary studies indicate that this compound may affect cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics .
  • Reactive Oxygen Species (ROS) Generation: There is evidence suggesting that the compound can induce oxidative stress by generating ROS, which may lead to cellular apoptosis or necrosis .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against several pathogens. A study reported the following minimum inhibitory concentrations (MIC) against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity

In vitro assays have shown that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings indicate a promising potential for further investigation in cancer therapy .

Study on Anticancer Effects

A recent study investigated the anticancer effects of this compound in vivo using a murine model. The compound was administered at varying doses over a period of four weeks. The results indicated significant tumor regression at higher doses, with minimal toxicity observed in normal tissues, highlighting its selective action against cancer cells .

Neuroprotective Effects

Another study explored the neuroprotective properties of the compound in models of oxidative stress-induced neurotoxicity. The findings suggested that treatment with this compound significantly reduced neuronal cell death and improved behavioral outcomes in treated animals compared to controls .

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